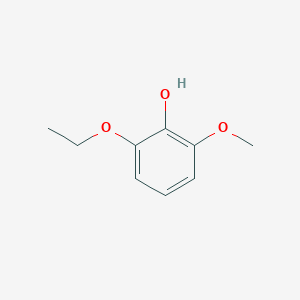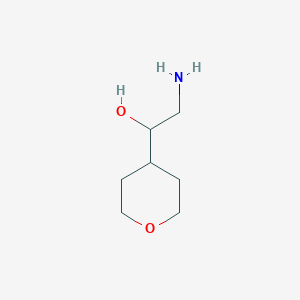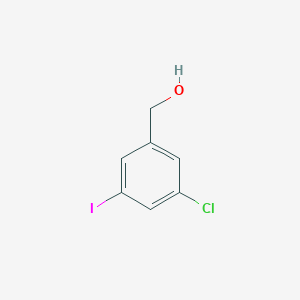
1-(2-Chlorophenyl)pyrazole
Descripción general
Descripción
1-(2-Chlorophenyl)pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, making them valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
1-(2-Chlorophenyl)pyrazole, also known as 1-(2-chlorophenyl)-1H-pyrazole, is a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects . They have been found to exhibit antileishmanial and antimalarial activities , and they have been used in the synthesis of various biologically active compounds . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which include pyrazole derivatives, have predicted suitable pharmacokinetic phases .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Action Environment
The boiling point of unsubstituted pyrazole is in the range of 186–188 °c, which is attributed to intermolecular h-bonding . This suggests that the physical properties of pyrazole derivatives, including this compound, may be influenced by temperature and other environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis may utilize automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization or chromatography, are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)pyrazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)pyrazole has diverse applications in scientific research:
Comparación Con Compuestos Similares
1-Phenylpyrazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)pyrazole: The chlorine atom is positioned differently, affecting its interaction with molecular targets.
3,5-Dimethyl-1-(2-chlorophenyl)pyrazole: Additional methyl groups alter its physical properties and reactivity.
Uniqueness: 1-(2-Chlorophenyl)pyrazole’s unique structure, with the chlorine atom at the 2-position, imparts distinct chemical and biological properties. This positioning influences its reactivity in substitution reactions and its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXHPCKZSBQLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)


